
2,2'-Biphenol
Overview
Description
2,2’-Biphenol, also known as [1,1’-Biphenyl]-2,2’-diol, is an organic compound with the molecular formula C12H10O2. It is one of three symmetrical isomers of biphenol and appears as a white solid. This compound is a precursor to diphosphite ligands, which are used to support industrial hydroformylation catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Biphenol can be synthesized through several methods:
Hydrolysis of Dibenzofuran: This method involves a hydrolysis reaction that opens the central ring of dibenzofuran.
Oxidative Coupling of 2,4-di-tert-butylphenol: This two-step process first involves oxidative coupling to produce 2,2’-biphenol with four tert-butyl substituents, followed by debutylation.
Industrial Production Methods:
Alkaline Fusion of Biphenylene Oxide: This method involves the alkaline fusion of biphenylene oxide at approximately 300°C, sometimes catalyzed by fluorene or carbazole.
Debutylation of 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenyl: This compound is produced by the oxidative coupling of 2,4-di-tert-butylphenol.
Chemical Reactions Analysis
2,2’-Biphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and t-butyl hydroperoxide (tBuOOH).
Substitution: Potassium carbonate (K2CO3), potassium hydroxide (KOH), potassium fluoride (KF), or tetra-n-butylammonium fluoride (TBAF) in water.
Major Products:
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Building Block for Complex Molecules : 2,2'-Biphenol serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it an essential intermediate in organic chemistry.
- Chiral Catalysts : The compound is utilized in the preparation of chiral catalysts due to its axially chiral nature. Recent studies have demonstrated its effectiveness in enantioselective synthesis processes .
-
Material Science
- Polymer Production : this compound is employed in the production of high-performance polymers such as polycarbonate and epoxy resins. These materials exhibit excellent thermal stability and mechanical properties.
- Thermal Stabilizers : The compound acts as a thermal stabilizer in various polymer formulations, enhancing their resistance to heat and degradation over time.
-
Pharmaceutical Development
- Drug Discovery : It is used as a precursor for synthesizing pharmaceutical compounds. The versatility of this compound allows for modifications that lead to potential therapeutic agents.
- Biochemical Research : Researchers utilize this compound in biochemical assays and studies focusing on its interactions with biological molecules .
Case Study 1: Synthesis of Chiral Biphenols
A recent study highlighted the enantioselective preparation of an axially chiral this compound building block. This research demonstrated a streamlined synthetic route that enhances the efficiency of producing complex organic molecules .
Case Study 2: Application in Polymer Chemistry
Research has shown that incorporating this compound into polymer matrices significantly improves their thermal and mechanical properties. For instance, polycarbonate derived from this compound exhibits enhanced impact resistance compared to traditional materials .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Building block | Versatile precursor for complex molecules |
Material Science | Polymer production | High thermal stability and mechanical strength |
Pharmaceutical Research | Drug discovery | Potential therapeutic agent precursor |
Biochemical Research | Assays and interactions | Insight into biological molecule interactions |
Mechanism of Action
The mechanism of action of 2,2’-Biphenol involves its ability to form complexes with various metal ions, which can then participate in catalytic processes. For instance, in hydroformylation catalysis, the diphosphite ligands derived from 2,2’-biphenol coordinate with rhodium to facilitate the addition of a formyl group to olefins .
Comparison with Similar Compounds
2,2’-Biphenol is unique among its isomers due to its symmetrical structure and specific reactivity. Similar compounds include:
1,1’-Bi-2-naphthol: Another biphenol isomer used in asymmetric synthesis.
4,4’-Biphenol: This compound has different substitution patterns and reactivity compared to 2,2’-biphenol.
Biological Activity
2,2'-Biphenol, also known as o-dihydroxybiphenyl, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by two hydroxyl groups attached to adjacent carbon atoms of a biphenyl structure. This configuration significantly influences its reactivity and biological activity. The compound's ability to donate hydrogen atoms makes it a potent antioxidant.
Antioxidant Activity
Research has demonstrated that this compound exhibits notable antioxidant properties. A study assessed the relationship between the structure and antioxidant activity of several phenolic compounds, including this compound. The findings indicated that this compound showed a protective factor increase at higher concentrations, demonstrating its effectiveness in scavenging free radicals:
Compound | Concentration (mM) | Protective Factor (PF) | Inhibition Degree (ID) |
---|---|---|---|
This compound | 0.1 | 2.4 | Higher at lower conc. |
4,4'-Biphenol | 0.1 | Lower than o-DHB | Lower at all conc. |
The study highlighted that the antioxidant capacity of this compound increases with concentration but is also affected by side reactions that decrease its overall efficacy at high concentrations .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various cellular models. One significant study focused on its effects on cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed that:
- Inhibition of COX-2 : At concentrations ranging from 1 to 10 μM, this compound effectively inhibited COX-2 protein production.
- Regulation of AP-1 and NF-κB : The compound also inhibited the binding of transcription factors AP-1 and NF-κB to their consensus sequences, which are crucial for inflammatory responses .
The following table summarizes the inhibitory effects observed:
Concentration (μM) | COX-2 Inhibition (%) |
---|---|
1 | Significant |
10 | Moderate |
100 | Minimal |
These findings suggest that the anti-inflammatory activity of this compound may be attributed to its ability to modulate key inflammatory pathways .
Case Study: Antihypertensive Potential
A recent investigation into derivatives of biphenols revealed that compounds based on this compound exhibited significant antihypertensive activity alongside their antioxidant properties. The study utilized various assays to evaluate biological activities:
- DPPH Assay : Demonstrated strong free radical scavenging abilities.
- Urease Inhibition : Several derivatives showed promising urease inhibitory actions.
These findings indicate the potential for developing new antihypertensive agents derived from biphenolic structures .
Case Study: Anticancer Research
Another area of interest is the potential anticancer properties of biphenolic compounds. Research has indicated that certain biphenols can induce apoptosis in cancer cells through oxidative stress mechanisms. The modulation of signaling pathways related to cell survival and death presents a promising avenue for therapeutic development .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2,2'-Biphenol that influence its reactivity in organic synthesis?
- Methodological Answer : Key properties include its melting point (108–110°C), boiling point (315°C), and solubility in organic solvents (e.g., insoluble in water, soluble in ethanol) . Its dihydroxy structure enables hydrogen bonding and chelation, critical for coordinating metal catalysts or stabilizing intermediates. Acid dissociation constants (pKa ~7.32) suggest moderate acidity, influencing deprotonation-driven reactions. Researchers should prioritize solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (<30°C during storage to prevent degradation) .
Property | Value | Impact on Reactivity |
---|---|---|
Melting Point | 108–110°C | Determines phase behavior in solid-phase reactions |
pKa | ~7.32 | Influences deprotonation in basic conditions |
Solubility (H₂O) | Insoluble | Requires organic solvents for homogeneous reactions |
Q. How can researchers verify the purity and identity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity by comparing retention times with standards.
- NMR Spectroscopy : Confirm structure via characteristic aromatic proton signals (e.g., doublets for ortho-substituted hydroxyl groups) .
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ at m/z 186.1).
- Melting Point Analysis : Compare observed values (108–110°C) with literature data . For novel derivatives, elemental analysis or X-ray crystallography may be required .
Advanced Research Questions
Q. What computational methods are effective for studying the enantiomerization dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model rotational barriers between isomers (e.g., I0, I1a, I1b) . Key steps:
Conformational Sampling : Identify stable isomers via relaxed potential energy surface scans.
Transition State Analysis : Calculate activation energies for interconversion pathways.
Comparison with Experimental Data : Validate using kinetic studies (e.g., variable-temperature NMR) .
- Data Contradiction Note : Some studies report five isomers, while others focus on dominant forms; reconcile discrepancies by refining computational parameters (e.g., solvation models) .
Q. How does this compound function as a radical scavenger in polymerization reactions?
- Methodological Answer : In AIBN- or benzoyl peroxide (BPO)-initiated methyl methacrylate (MMA) polymerization, this compound terminates radical chains via hydrogen abstraction. Kinetic studies show:
- Inhibition Efficiency : Compare rate constants (k₁) using the Mayo equation.
- Structure-Activity Relationship : Its ortho-dihydroxy configuration enhances resonance stabilization of phenoxyl radicals vs. para-substituted analogs (e.g., 4,4'-biphenol) .
Q. What spectroscopic techniques differentiate the neutral and deprotonated forms of this compound in photoluminescence studies?
- Methodological Answer :
- UV-Vis Spectroscopy : Neutral forms exhibit absorption maxima at ~275 nm, while monoanions shift to ~300 nm due to increased conjugation .
- Fluorescence Decay Analysis : Neutral forms show shorter lifetimes (τ ~1.5 ns) vs. deprotonated species (τ >3 ns) .
- pH-Dependent Studies : Titrate with NaOH and correlate emission intensity changes with pKa values .
Q. Methodological Guidance for Experimental Design
Q. How to optimize reaction conditions for synthesizing this compound derivatives?
- Stepwise Approach :
Catalyst Screening : Test palladium, copper, or enzyme-mediated couplings (e.g., Ullmann reactions).
Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.
Temperature Gradients : Use Arrhenius plots to identify activation energy barriers .
- Validation : Characterize products via XRD or 2D-NMR to confirm regioselectivity .
Q. What criteria should guide the selection of this compound analogs for structure-property studies?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Compare with understudied analogs (e.g., 3,3'-diallyl-4,4'-biphenol) .
- Relevance : Prioritize derivatives with applications in asymmetric catalysis or photonic materials .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Risk Mitigation :
Properties
IUPAC Name |
2-(2-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHDGJOMLMDPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051809 | |
Record name | (1,1'-Biphenyl)-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystals; [Alfa Aesar MSDS] | |
Record name | 2,2'-Biphenol | |
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Vapor Pressure |
0.00000079 [mmHg] | |
Record name | 2,2'-Biphenol | |
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CAS No. |
1806-29-7 | |
Record name | [1,1′-Biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Biphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-BIPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37068 | |
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Record name | [1,1'-Biphenyl]-2,2'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1,1'-Biphenyl)-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |
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Record name | Biphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.730 | |
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Record name | 2,2'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM2R53I3C9 | |
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Retrosynthesis Analysis
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